molecular formula C18H16ClFN4O2 B4107662 N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE

N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE

Cat. No.: B4107662
M. Wt: 374.8 g/mol
InChI Key: LUYKLQWCOUEJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro-fluorophenyl group and a methylphenylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3-chloro-4-fluorophenyl group and the 4-methylphenylamino group can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE: can be compared with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of N4-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE lies in its specific substitution pattern and the presence of both chloro and fluoro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-methylanilino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O2/c1-10-2-4-11(5-3-10)22-18-23-15(9-16(25)24-18)17(26)21-12-6-7-14(20)13(19)8-12/h2-8,15H,9H2,1H3,(H,21,26)(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYKLQWCOUEJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE
Reactant of Route 6
N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-2-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.